molecular formula C12H11BrO2 B14625829 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one CAS No. 57786-80-8

3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one

Cat. No.: B14625829
CAS No.: 57786-80-8
M. Wt: 267.12 g/mol
InChI Key: QFFYCDQILUOIHP-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group attached to a methyloxolanone ring, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one typically involves the reaction of 2-bromobenzaldehyde with 5-methyloxolan-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can influence the compound’s activity and effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzaldehyde: A precursor in the synthesis of 3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one.

    5-Methyloxolan-2-one: Another precursor used in the synthesis process.

    3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one: A similar compound with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where bromine’s reactivity and interactions are advantageous.

Properties

CAS No.

57786-80-8

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

3-[(2-bromophenyl)methylidene]-5-methyloxolan-2-one

InChI

InChI=1S/C12H11BrO2/c1-8-6-10(12(14)15-8)7-9-4-2-3-5-11(9)13/h2-5,7-8H,6H2,1H3

InChI Key

QFFYCDQILUOIHP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC2=CC=CC=C2Br)C(=O)O1

Origin of Product

United States

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